N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
Description
This compound features a bicyclic thieno[2,3-c]pyridine core fused with a tetrahydro ring system, substituted at position 6 with an acetyl group and at position 3 with a cyano group.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-11(23)22-7-6-14-15(8-20)18(27-16(14)9-22)21-17(24)10-28(25,26)13-4-2-12(19)3-5-13/h2-5H,6-7,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPIONBSRCMWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.
Sulfonylation: The sulfonylacetamide moiety can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biology: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Industry: It is explored for its potential use in industrial applications, such as the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Physicochemical and Pharmacological Properties
- Solubility: The 4-chlorophenyl sulfonyl group in the target compound may reduce aqueous solubility compared to non-halogenated analogs but enhance lipid membrane permeability.
- Such assays measure cell viability via mitochondrial reductase activity, with IC50 values indicating potency .
Table 2: Hypothetical Bioactivity Comparison
Crystallographic and Conformational Insights
The SHELX system () is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and packing interactions . For the target compound:
- The tetrahydro ring system likely imposes a rigid conformation, contrasting with the planar distyrylpyridine core of Compound A.
- The acetyl and cyano groups may participate in hydrogen bonding or dipole interactions, influencing crystal packing and stability.
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes critical for cellular functions. This includes potential inhibition of kinases and proteases that play roles in signaling pathways and cellular regulation.
- Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs) or nuclear receptors, influencing cellular responses such as proliferation and apoptosis.
- Cellular Pathway Interference : The compound could disrupt key signaling pathways involved in inflammation and cancer progression, leading to altered cell behavior.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Mia PaCa-2 | 15 | |
| PANC-1 | 12 | |
| HepG2 | 10 |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
In silico docking studies indicate that the compound exhibits strong binding affinity to 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The binding interactions suggest a selective mechanism that could minimize side effects associated with non-selective anti-inflammatory drugs:
| Interaction | Amino Acid | Distance (Å) |
|---|---|---|
| Hydrogen Bond | PHE177 | 2.57 |
| Hydrogen Bond | GLN413 | 2.12 |
This selectivity enhances the potential for developing targeted anti-inflammatory therapies.
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on various human tumor cell lines revealed that the compound exhibited potent cytotoxicity and induced apoptosis through caspase activation pathways.
- Selectivity in Enzyme Inhibition : Research indicates that the compound selectively inhibits 5-LOX while showing minimal interaction with cyclooxygenase enzymes (COX), which is crucial for developing drugs with fewer gastrointestinal side effects.
- Structure–Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications to the thieno[2,3-c]pyridine core can enhance biological activity, suggesting avenues for optimizing efficacy and reducing toxicity.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?
The compound is synthesized via multi-step organic reactions, including nucleophilic substitution, reduction, and condensation. Key steps involve:
- Temperature-controlled substitution reactions (e.g., 60–80°C in polar aprotic solvents like DMF) to minimize side products .
- Acidic reduction using iron powder for nitro-to-amine conversion, requiring pH monitoring to prevent over-reduction .
- Condensation with cyanoacetic acid using coupling agents (e.g., EDC/HOBt) to form the acetamide backbone . Purity assurance : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., tetrahydrothienopyridine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
- Fourier-transform infrared (FTIR) : Detection of sulfonyl (SO₂) stretches at ~1350 cm⁻¹ and cyano (C≡N) at ~2200 cm⁻¹ .
Q. How is the crystal structure determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is performed using Mo/Kα radiation. The SHELX suite (SHELXL/SHELXS) refines structural parameters, with R-factor convergence <0.05 for high confidence. Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed using Mercury software .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Quantum mechanical calculations : Density Functional Theory (DFT) predicts transition states and intermediates (e.g., B3LYP/6-31G* level) to identify energetically favorable pathways .
- Reaction path screening : Automated workflows (e.g., ICReDD’s hybrid computational-experimental pipelines) narrow optimal conditions (solvent, catalyst) using Bayesian optimization .
- Solvent effects : COSMO-RS simulations assess solvent polarity impact on reaction yields .
Q. What strategies resolve contradictions between computational predictions and experimental data?
- Vibrational frequency validation : Compare DFT-calculated IR spectra (scaled by 0.96–0.98) with experimental FTIR to adjust basis sets or functional choices .
- Crystallographic validation : Overlay SCXRD-derived bond lengths/angles with DFT-optimized geometries to refine computational models .
- Statistical Design of Experiments (DoE) : Use factorial designs to test parameter interactions (e.g., temperature vs. catalyst loading) and identify outliers .
Q. How to design binding interaction studies with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding poses to enzymes (e.g., kinase domains) using force fields like OPLS3e .
- Surface Plasmon Resonance (SPR) : Real-time kinetics (ka/kd) measurement for affinity determination (e.g., KD < 1 µM for therapeutic potential) .
- Mutagenesis assays : Site-directed mutations in target proteins (e.g., ATP-binding pockets) validate critical binding residues .
Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts?
- Chiral chromatography : Use Chiralpak IA/IC columns with hexane/isopropanol gradients to resolve enantiomers .
- Preparative HPLC-MS : Hyphenated systems enable mass-directed isolation of low-abundance impurities (<0.1%) .
- Membrane filtration : Nanofiltration (3–5 kDa MWCO) removes high-molecular-weight aggregates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
